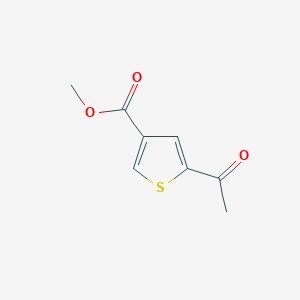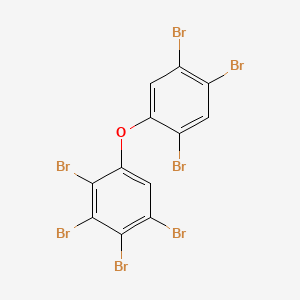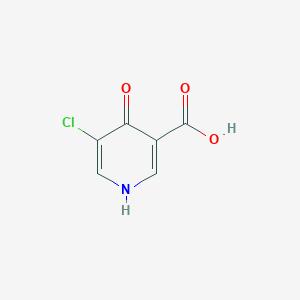
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one
Descripción general
Descripción
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one is a derivative of α-methyldopa . α-Methyldopa is a poorly absorbed antihypertensive agent and an amino acid analogue .
Molecular Structure Analysis
The molecular weight of this compound is 208.25 . Its molecular formula is C12H16O3 . The compound has a total of 15 heavy atoms , and its structure includes 4 rotatable bonds .Physical and Chemical Properties Analysis
This compound has a molecular weight of 208.25 and a molecular formula of C12H16O3 . It has a topological polar surface area of 35.5Ų and an XLogP3 of 1.8 .Aplicaciones Científicas De Investigación
Structural Analysis and Chemical Properties
- X-ray Structures and Computational Studies : The compound has been characterized using FTIR, UV–Vis, multinuclear NMR spectroscopy, and single-crystal X-ray diffraction, highlighting its structural features and chemical properties (Nycz et al., 2011).
Biological Activities
- Antiviral and Cytotoxic Activities : Phenylpropanoids, including derivatives of 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one, have shown significant antiviral and cytotoxic activities, particularly against the tobacco mosaic virus and various human tumor cell lines (Tang et al., 2017).
Pharmacological Optimization
- Cancer Therapeutic Development : This compound is part of a group of molecules being explored for their potential as small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitors, offering a novel approach to antagonize tumor growth in cancer treatment (Mun et al., 2012).
Cardioselective Applications
- Beta-Adrenoceptor Blocking Agents : Research has explored the cardioselectivity of derivatives, demonstrating their potential use in cardiovascular medicine (Rzeszotarski et al., 1979).
Photophysical Properties
- Solvatochromic Shift Methods and DFT Studies : Investigations into the solvatochromic properties of derivatives have been conducted, providing insights into their photophysical behaviors (Asiri et al., 2017).
Chemical Reactions and Synthesis
Acid-Catalyzed Reactions : The compound has been studied in various acid-catalyzed reactions, revealing insights into its chemical reactivity and potential applications in organic synthesis (Clark‐Lewis & Nair, 1967).
Synthesis of Metabolites : It has been used in the synthesis of potential in vitro metabolites of certain hallucinogens, indicating its utility in pharmacological research (Coutts & Malicky, 1974).
Mecanismo De Acción
Target of Action
The primary target of 1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one is tyrosinase , an enzyme that plays a crucial role in the production of melanin . This compound acts as a potent inhibitor of tyrosinase, thereby affecting melanin synthesis .
Mode of Action
This compound inhibits tyrosinase in a competitive and reversible manner . It competes with the natural substrate of the enzyme, leading to a decrease in melanin production . The inhibition is reversible, meaning the compound’s effect can be reversed by increasing the concentration of the natural substrate .
Biochemical Pathways
The compound affects the melanogenesis pathway . By inhibiting tyrosinase, it prevents the conversion of tyrosine to DOPAquinone, a key step in melanin synthesis . This results in a decrease in melanin production, leading to a depigmenting effect .
Pharmacokinetics
It is known that the compound is a derivative of α-methyldopa, a poorly absorbed antihypertensive agent . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.
Result of Action
The primary result of the action of this compound is a significant decrease in melanin production . This has been demonstrated in both mouse melanoma cells and human primary melanocytes . The compound has shown to have no detectable cytotoxicity, even with long-term treatment .
Análisis Bioquímico
Biochemical Properties
1-(3,4-Dimethoxy-2-methylphenyl)propan-2-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been identified as a tyrosinase inhibitor, which means it can inhibit the activity of the enzyme tyrosinase . This interaction is competitive and reversible, with a high potency in inhibiting melanin production in both cultured melanocytes and reconstructed skin models . The compound’s ability to inhibit tyrosinase makes it a valuable tool in studying pigmentation processes and developing depigmenting agents.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by inhibiting melanin formation in mouse melanoma cells and human primary melanocytes . This inhibition occurs without detectable cytotoxicity, even at higher concentrations . Additionally, the compound affects cell signaling pathways related to pigmentation, leading to a decrease in melanin production and significant skin lightening . These cellular effects highlight its potential in cosmetic and dermatological applications.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits tyrosinase by binding to the enzyme’s active site, preventing the conversion of tyrosine to melanin . This competitive inhibition is characterized by a high affinity for the enzyme, making it a potent inhibitor. Additionally, the compound may influence gene expression related to pigmentation, further contributing to its depigmenting effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has demonstrated stability under various conditions, maintaining its inhibitory effects on tyrosinase over extended periods . Long-term treatment of cultured melanocytes with the compound revealed no detectable cytotoxicity, indicating its potential for prolonged use in research and therapeutic applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of melanin production, with higher doses leading to more significant depigmenting effects . At very high doses, there may be potential toxic or adverse effects, which necessitates careful dosage optimization in experimental settings . Understanding the threshold effects and safe dosage ranges is crucial for its application in animal studies.
Metabolic Pathways
This compound is involved in specific metabolic pathways. As a derivative of α-methyldopa, it may share similar metabolic processes, including interactions with enzymes and cofactors involved in amino acid metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation in specific cellular compartments can affect its activity and function . Understanding these transport mechanisms is essential for optimizing its delivery and efficacy in research and therapeutic applications.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications These localization patterns can affect its interactions with biomolecules and its overall function within the cell
Propiedades
IUPAC Name |
1-(3,4-dimethoxy-2-methylphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(13)7-10-5-6-11(14-3)12(15-4)9(10)2/h5-6H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWRKRPKCBXPHPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1OC)OC)CC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1457729.png)


![6-methyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457737.png)
![5-methoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-imine hydrochloride](/img/structure/B1457738.png)


![3-[(3,5-Difluorophenoxy)methyl]azetidine hydrochloride](/img/structure/B1457741.png)





![2,3-Dimethyl-3H,4H,5H,6H,7H-imidazo[4,5-C]pyridine](/img/structure/B1457752.png)
